molecular formula C11H12O5 B1372051 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 1209421-99-7

6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1372051
CAS No.: 1209421-99-7
M. Wt: 224.21 g/mol
InChI Key: PPTLRUZOTPPBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a methoxyethoxy group and an aldehyde functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced via an etherification reaction using 2-methoxyethanol and a suitable base such as sodium hydride.

    Formylation: The aldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products

    Oxidation: 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted benzodioxoles depending on the nucleophile used.

Scientific Research Applications

6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethanol: A glycol ether with similar solvent properties.

    2-(2-methoxyethoxy)ethanol: Another glycol ether used as a solvent and antifreeze agent.

    2-(2-methoxyethoxy)acetic acid: A metabolite of 2-(2-methoxyethoxy)ethanol used as a biomarker for exposure.

Uniqueness

6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its combination of a benzodioxole ring with a methoxyethoxy group and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-(2-methoxyethoxy)-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTLRUZOTPPBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.